molecular formula C10H12FNO2 B6318429 5-Fluoro-nicotinic acid tert-butyl ester CAS No. 1565612-23-8

5-Fluoro-nicotinic acid tert-butyl ester

Cat. No.: B6318429
CAS No.: 1565612-23-8
M. Wt: 197.21 g/mol
InChI Key: RUTBOHOCUCIAJM-UHFFFAOYSA-N
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Description

5-Fluoro-nicotinic acid tert-butyl ester: is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-nicotinic acid tert-butyl ester typically involves the esterification of 5-Fluoro-nicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-nicotinic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-Fluoro-nicotinic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-Fluoro-nicotinic acid.

    Reduction: 5-Fluoro-nicotinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-nicotinic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-nicotinic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 5-Fluoro-nicotinic acid, which can then interact with enzymes and receptors in biological systems. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

    5-Fluoro-nicotinic acid: The parent compound without the ester group.

    Nicotinic acid tert-butyl ester: Similar structure but without the fluorine atom.

    5-Chloro-nicotinic acid tert-butyl ester: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 5-Fluoro-nicotinic acid tert-butyl ester is unique due to the presence of both the fluorine atom and the ester group. The fluorine atom provides enhanced stability and reactivity, while the ester group allows for easy modification and functionalization in synthetic applications.

Properties

IUPAC Name

tert-butyl 5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTBOHOCUCIAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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